GSK-2881078 GSK-2881078 GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function. It is currently in phase I clinical trials.
GSK-2881078 is a selective androgen receptor modulator potentially for the treatment of cachexia. GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function.
Brand Name: Vulcanchem
CAS No.: 1539314-06-1
VCID: VC0529412
InChI: InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1
SMILES: CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Molecular Formula: C14H13F3N2O2S
Molecular Weight: 330.33 g/mol

GSK-2881078

CAS No.: 1539314-06-1

Cat. No.: VC0529412

Molecular Formula: C14H13F3N2O2S

Molecular Weight: 330.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GSK-2881078 - 1539314-06-1

Specification

Description GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function. It is currently in phase I clinical trials.
GSK-2881078 is a selective androgen receptor modulator potentially for the treatment of cachexia. GSK2881078 is a selective androgen receptor modulator (SARM) that is being evaluated for effects on muscle growth and strength in subjects with muscle wasting to improve their physical function.
CAS No. 1539314-06-1
Molecular Formula C14H13F3N2O2S
Molecular Weight 330.33 g/mol
IUPAC Name 1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile
Standard InChI InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1
Standard InChI Key SKDVMPZQJMZEAC-SECBINFHSA-N
Isomeric SMILES C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
SMILES CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Canonical SMILES CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Appearance Solid powder

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